molecular formula C21H18O3 B8666240 Dibenzyloxybenzaldehyde CAS No. 5779-91-9

Dibenzyloxybenzaldehyde

Cat. No. B8666240
Key on ui cas rn: 5779-91-9
M. Wt: 318.4 g/mol
InChI Key: RBNBFXRIYVDZBU-UHFFFAOYSA-N
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Patent
US04797471

Procedure details

13.8 g of 2,3-dihydroxybenzaldehyde, 30.4 g of benzyl chloride and 17.3 g of powdered anhydrous potassium carbonate in 160 ml of anhydrous ethanol are boiled under reflux with exclusion of moisture for 6 hours. The reaction solution is filtered, washing with ethanol, and the filtrate is evaporated in vacuo. On digestion of the residue with diisopropyl ether the known desired compound crystallizes and as white needles (M.p. 89°-91° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9](O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:19](=[O:22])([O-])[O-].[K+].[K+]>C(O)C>[CH2:11]([O:1][C:2]1[C:9]([O:22][CH2:19][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=2)=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux with exclusion of moisture for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction solution is filtered
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
On digestion of the residue with diisopropyl ether the known desired compound crystallizes and as white needles (M.p. 89°-91° C.)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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